molecular formula C16H18 B14754423 1-Methyl-2-(3-phenylpropyl)benzene CAS No. 1520-39-4

1-Methyl-2-(3-phenylpropyl)benzene

Cat. No.: B14754423
CAS No.: 1520-39-4
M. Wt: 210.31 g/mol
InChI Key: OFHBOPNRVWHESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(3-phenylpropyl)benzene, also known as this compound, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, where a methyl group and a 3-phenylpropyl group are attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(3-phenylpropyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives

Scientific Research Applications

1-Methyl-2-(3-phenylpropyl)benzene has various applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into the pharmacological properties of benzene derivatives may involve this compound as a model or reference compound.

    Industry: It is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-2-(3-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the delocalized electrons in the benzene ring attack an electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

1-Methyl-2-(3-phenylpropyl)benzene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the nature and position of substituents on the benzene ring. The unique combination of substituents in this compound imparts specific chemical properties and reactivity, making it distinct from its analogs.

Properties

CAS No.

1520-39-4

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-2-(3-phenylpropyl)benzene

InChI

InChI=1S/C16H18/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3

InChI Key

OFHBOPNRVWHESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.